molecular formula C10H14F2N4O4 B10906511 tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate

tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate

Cat. No.: B10906511
M. Wt: 292.24 g/mol
InChI Key: RLBNXXHJYFPTPC-UHFFFAOYSA-N
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Description

tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate: is a chemical compound with a complex structure that includes a pyrazole ring substituted with a nitro group and a difluoroethyl group

Preparation Methods

The synthesis of tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate typically involves multiple steps. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the nitro group and the difluoroethyl group. The final step involves the addition of the tert-butyl carbamate group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The difluoroethyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and other specific organic reagents .

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate involves its interaction with specific molecular targets. The nitro group and the difluoroethyl group play crucial roles in its reactivity and interaction with biological molecules. The compound can inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar compounds include:

    tert-butyl [1-(2,2-difluoroethyl)-3-nitro-1H-pyrazol-5-yl]carbamate: Similar structure but different position of the nitro group.

    tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-4-yl]carbamate: Another positional isomer with different reactivity.

The uniqueness of tert-butyl [1-(2,2-difluoroethyl)-5-nitro-1H-pyrazol-3-yl]carbamate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H14F2N4O4

Molecular Weight

292.24 g/mol

IUPAC Name

tert-butyl N-[1-(2,2-difluoroethyl)-5-nitropyrazol-3-yl]carbamate

InChI

InChI=1S/C10H14F2N4O4/c1-10(2,3)20-9(17)13-7-4-8(16(18)19)15(14-7)5-6(11)12/h4,6H,5H2,1-3H3,(H,13,14,17)

InChI Key

RLBNXXHJYFPTPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NN(C(=C1)[N+](=O)[O-])CC(F)F

Origin of Product

United States

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